2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid is a chemical compound that features a benzofuran ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzofuran ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents and metal catalysts to achieve the desired substitution on the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of oxygen.
Trifluoromethylated compounds: Contain an additional fluorine atom, which can alter their chemical properties
Uniqueness
2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of the difluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, making it valuable for various applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-9(12)8-7(10(13)14)5-3-1-2-4-6(5)15-8/h1-4,9H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHBCDWQAIZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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